Disul

Descripción general

Descripción

Disul, also known as disulfide, is a compound containing a sulfur-sulfur bond, typically represented as R−S−S−R′. This functional group is significant in both organic and inorganic chemistry. Disulfides are commonly derived from thiol groups and play a crucial role in the structure and stability of proteins, particularly through the formation of disulfide bridges between cysteine residues. These bridges are essential for the tertiary and quaternary structures of proteins, contributing to their stability and function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disulfides are generally synthesized through the oxidation of thiols. Common oxidizing agents include oxygen, hydrogen peroxide, iodine, and dimethyl sulfoxide. The reaction typically proceeds via the formation of sulfenic acid intermediates. For example, the oxidation of thiols (RSH) can be represented as:

2RSH+Oxidant→RSSR+Reduced Oxidant

Industrial Production Methods: In industrial settings, disulfides are often produced using metal-containing catalysts or through electrochemical methods. The oxidative coupling of thiols is a prevalent method, where thiols are oxidized in the presence of catalysts such as transition metal complexes. Additionally, physical methods like photo- or microwave irradiation are employed to activate sulfur substrates, enhancing the efficiency and selectivity of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Disulfides undergo various chemical reactions, including:

Oxidation: Disulfides can be further oxidized to form sulfoxides or sulfones.

Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

Substitution: Disulfides can participate in nucleophilic substitution reactions, where the sulfur-sulfur bond is cleaved, and new bonds are formed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, and dimethyl sulfoxide.

Reduction: Dithiothreitol, sodium borohydride.

Substitution: Nucleophiles such as thiolates or amines.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Thiolates, amines

Aplicaciones Científicas De Investigación

Introduction to Disulfiram

Disulfiram, also known as tetraethylthiuram disulfide, is a compound that inhibits the enzyme aldehyde dehydrogenase. This inhibition leads to the accumulation of acetaldehyde when alcohol is consumed, resulting in unpleasant effects that discourage drinking. Beyond its primary use in treating alcohol dependence, disulfiram has been investigated for other therapeutic roles due to its unique pharmacological properties.

2.1. Oncology

Disulfiram has shown promise in cancer treatment by exploiting its ability to induce apoptosis and inhibit tumor growth. Research indicates that disulfiram can enhance the efficacy of chemotherapy agents and target cancer stem cells.

Case Study: Breast Cancer

A study highlighted that disulfiram, in combination with copper, significantly reduced breast cancer cell viability and induced apoptosis through the modulation of copper homeostasis and reactive oxygen species (ROS) generation .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induction of apoptosis via ROS | Reduced cell viability |

| Prostate Cancer | Inhibition of cancer stem cells | Decreased tumor growth |

2.2. Infectious Diseases

Disulfiram has been explored as an antimicrobial agent against various pathogens, including bacteria and viruses.

Case Study: Staphylococcus aureus

Research demonstrated that disulfiram exhibited antibacterial activity against Staphylococcus aureus by disrupting biofilm formation and enhancing susceptibility to antibiotics .

| Pathogen | Mechanism | Outcome |

|---|---|---|

| Staphylococcus aureus | Disruption of biofilm formation | Enhanced antibiotic efficacy |

| Borrelia burgdorferi (Lyme disease) | Inhibition of bacterial growth | Potential treatment option |

2.3. Neurological Disorders

Emerging evidence suggests that disulfiram may have neuroprotective effects and could be beneficial in treating neurological disorders.

Case Study: Alzheimer's Disease

In animal models, disulfiram was shown to reduce amyloid-beta levels and improve cognitive function through the modulation of neuroinflammatory pathways .

| Disorder | Mechanism | Outcome |

|---|---|---|

| Alzheimer's Disease | Reduction of amyloid-beta | Improved cognitive function |

| Parkinson's Disease | Modulation of neuroinflammation | Potential neuroprotection |

Challenges and Considerations

While disulfiram shows promise across various applications, its use is not without challenges:

- Side Effects: Disulfiram can cause adverse reactions ranging from mild to severe, necessitating careful monitoring .

- Pharmacokinetics Variability: Individual responses to disulfiram can vary significantly, impacting its efficacy across different populations.

- Need for Further Research: More clinical trials are required to establish safety and efficacy for non-alcohol-related indications .

Mecanismo De Acción

Disulfides can be compared with other sulfur-containing compounds such as thiols and sulfoxides:

Thiols (RSH): Thiols contain a sulfur-hydrogen bond and can be oxidized to form disulfides. They are more reactive than disulfides and are commonly used as reducing agents.

Sulfoxides (RSOR’): Sulfoxides contain a sulfur-oxygen bond and are typically formed by the oxidation of sulfides. They are more oxidized than disulfides and have different reactivity and applications.

Uniqueness of Disulfides: Disulfides are unique due to their ability to form reversible covalent bonds, which is essential for the dynamic regulation of protein structure and function. This property is not shared by thiols or sulfoxides, making disulfides particularly important in biological systems .

Comparación Con Compuestos Similares

- Thiols (RSH)

- Sulfoxides (RSOR’)

- Sulfones (RSO2R’)

- Thioethers (RSR’)

Actividad Biológica

Disulfiram, commonly known as Antabuse, is primarily recognized for its role in the treatment of alcohol use disorder. However, recent research has unveiled a broader spectrum of biological activities associated with this compound, including antibacterial, antiviral, and anticancer properties. This article explores the biological activity of disulfiram, supported by data tables and case studies.

Disulfiram functions through multiple mechanisms that contribute to its biological activity:

- Inhibition of Aldehyde Dehydrogenase (ALDH) : Disulfiram irreversibly inhibits ALDH, leading to the accumulation of acetaldehyde when alcohol is consumed. This reaction results in unpleasant effects that deter alcohol intake .

- Cysteine Modification : Disulfiram covalently modifies cysteine residues in various proteins, which is crucial for its antibacterial and antiviral effects .

Antibacterial Activity

Disulfiram has shown significant antibacterial properties against a variety of pathogens. A study evaluated its effectiveness against 30 species of Gram-positive and Gram-negative bacteria, revealing the following findings:

- Active Metabolites : The metabolite diethyldithiocarbamate (DDTC) demonstrated notable antibacterial activity, particularly against Bacillus anthracis.

- Synergistic Effects : Disulfiram and DDTC were found to enhance the efficacy of standard antibiotics through checkerboard analysis, suggesting their potential as adjuvants in antibiotic therapy .

Table 1: Antibacterial Efficacy of Disulfiram and Its Metabolites

| Bacterial Species | Disulfiram Activity | DDTC Activity | Synergistic Potential with Antibiotics |

|---|---|---|---|

| Staphylococcus aureus | Low | Moderate | Yes |

| Escherichia coli | Low | Low | No |

| Bacillus anthracis | Low | High | Yes |

| Pseudomonas aeruginosa | None | None | No |

Antiviral Activity

Recent studies have explored disulfiram's potential against viral infections, particularly coronaviruses. The compound has been shown to inhibit key viral proteases essential for replication:

- SARS-CoV-2 Protease Inhibition : Disulfiram binds to cysteine residues in the main protease (Mpro) of SARS-CoV-2, demonstrating inhibitory effects on viral replication. However, its efficacy appears to be nonspecific, raising questions about its potential as a targeted antiviral therapy .

Case Study: Disulfiram Against Coronaviruses

A 2020 study investigated disulfiram's effects on MERS-CoV and SARS-CoV-1, finding it inhibited viral replication through cysteine modification. Although promising, further studies are needed to clarify its clinical relevance against contemporary strains like SARS-CoV-2 .

Anticancer Properties

Disulfiram has also been studied for its anticancer effects, particularly in combination with other chemotherapeutic agents:

- Mechanism : It induces apoptosis in cancer cells by disrupting redox homeostasis and inhibiting ALDH.

- Combination Therapy : Clinical trials suggest that disulfiram may enhance the effectiveness of certain chemotherapeutics by sensitizing cancer cells to treatment .

Table 2: Summary of Anticancer Studies Involving Disulfiram

| Study Type | Cancer Type | Findings |

|---|---|---|

| In vitro | Breast Cancer | Induced apoptosis and inhibited growth |

| In vivo | Leukemia | Enhanced survival rates when combined with standard treatments |

| Clinical Trials | Various Cancers | Promising results in combination therapies |

Propiedades

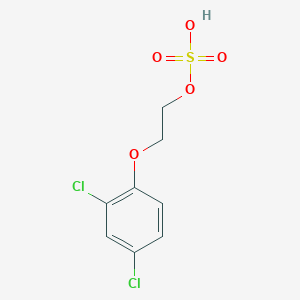

IUPAC Name |

2-(2,4-dichlorophenoxy)ethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O5S/c9-6-1-2-8(7(10)5-6)14-3-4-15-16(11,12)13/h1-2,5H,3-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEINPVZRDJRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041297 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-26-8, 136-78-7 | |

| Record name | Disul | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disul [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disul | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISUL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYG80OXZ0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.